molecular formula C13H12N2O3 B414723 ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate

Cat. No.: B414723
M. Wt: 244.25g/mol
InChI Key: GSAMTLKOPFKPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate is a heterocyclic compound with a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-6-phenyl-3-pyridazinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with benzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6-phenyl-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones

Uniqueness

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25g/mol

IUPAC Name

ethyl 4-oxo-3-phenyl-1H-pyridazine-6-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-11(16)12(15-14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,16)

InChI Key

GSAMTLKOPFKPGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C(=NN1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=O)C(=NN1)C2=CC=CC=C2

Origin of Product

United States

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